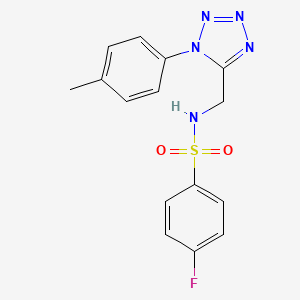

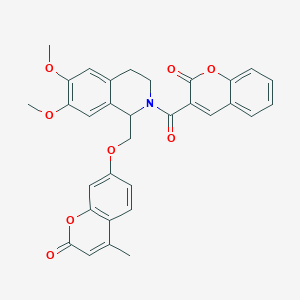

![molecular formula C9H10N2 B2428166 1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridine] CAS No. 1823898-48-1](/img/structure/B2428166.png)

1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridine]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

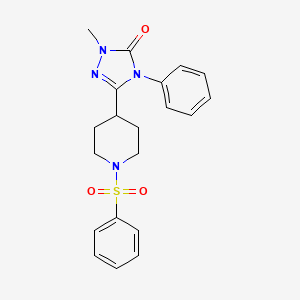

“1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridine]” is a chemical compound with the molecular formula C9H10N2 . It has an average mass of 146.189 Da and a monoisotopic mass of 146.084396 Da .

Molecular Structure Analysis

The molecular structure of “1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridine]” is based on its molecular formula, C9H10N2 . The compound is a spiro compound, which means it has two rings that share a single atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and more. For “1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridine]”, the average mass is 146.189 Da and the monoisotopic mass is 146.084396 Da . Other specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis of Polycyano-Containing Ligands : The synthesis of novel polycyano-containing organic ligands via double carbanion cleavage of related compounds has applications in organic electronics and ionic liquids (Karpov et al., 2016).

- Formation of Spiro and Dispiro Compounds : Research into the selective synthesis of spiro and dispiro compounds using Mn(III)-based oxidation shows potential in organic synthesis (Yokote et al., 2020).

- Experimental and Computational Studies : Studies on the structure and spectroscopic properties of related spiro compounds, involving computational and experimental methods, provide insights into the molecular characteristics of these compounds (Vural et al., 2016).

Novel Reactions and Methodologies

- Reactivity with Cyclopropanes : Investigations into the reactivity of spiroanthraceneoxazolidines with cyclopropanes offer new approaches to the oxindole alkaloid scaffold, a structure of interest in drug discovery (Buev et al., 2018).

- Three-Component Cycloaddition : A three-component [3+2] cycloaddition involving 3-aminooxindoles, aldehydes, and methyleneindolinone derivatives for synthesizing dispiro[pyrrolidine-2,3′-oxindole] derivatives has been developed, showing broad applicability and high yields (Wei et al., 2016).

Applications in Drug Discovery

- Synthesis of Spiro[cyclopropane-pyrrolizin] Derivatives : The synthesis of novel spiro[cyclopropane-pyrrolizin] derivatives via Mg-mediated conjugate addition of bromoform has implications in pharmaceutical research (Liu et al., 2015).

- Enantioselective Palladium(0)-Catalyzed Cyclopropane Functionalizations : The synthesis of cyclopropanes fused to pyrrolidines, important in drug development, through palladium(0)-catalyzed C-H functionalization of an achiral cyclopropane is a significant advancement (Pedroni & Cramer, 2015).

Antimicrobial and Antifungal Activity

- Antimicrobial and Antifungal Activity : A class of spiro pyrrolidines, including dispiro[oxindole-cyclohexanone]pyrrolidines, has been screened for antibacterial and antifungal activity, showing potential in antimicrobial research (Raj et al., 2003).

Eigenschaften

IUPAC Name |

spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclopropane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-4-10-5-8-7(1)9(2-3-9)6-11-8/h1,4-5,11H,2-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJJXEHXIOHBBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNC3=C2C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridine] | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

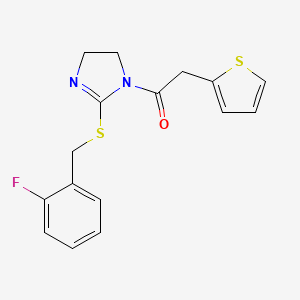

![1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethan-1-one](/img/structure/B2428086.png)

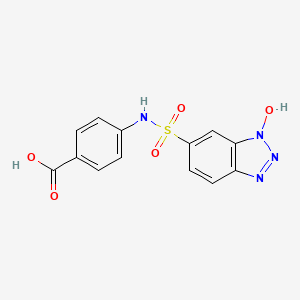

![7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2428092.png)

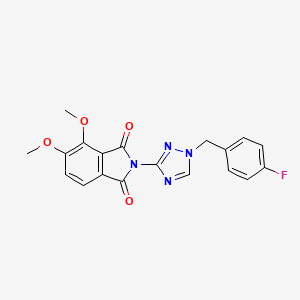

![N-(furan-2-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2428096.png)

![(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2428099.png)

![4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428103.png)